molecular formula C13H17ClN4O2 B522723 Cardiogenol C hydrochloride CAS No. 1049741-55-0

Cardiogenol C hydrochloride

Cat. No.: B522723
CAS No.: 1049741-55-0
M. Wt: 296.75 g/mol
InChI Key: QQAHYSZVJLHCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cardiogenol C hydrochloride is a potent cell-permeable pyrimidine inducer that has garnered significant attention in scientific research due to its ability to promote the differentiation of embryonic stem cells into cardiomyocytes. This compound is particularly valuable in the field of regenerative medicine, where it is used to enhance cardiac repair through cell transplantation therapy .

Biochemical Analysis

Biochemical Properties

Cardiogenol C hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the Wnt/beta-catenin signaling pathway, which is essential for the differentiation of ESCs into cardiomyocytes . The compound induces the expression of early cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, which are critical for cardiomyogenesis . Additionally, this compound increases the expression of atrial natriuretic factor (ANF) and cardiac Nav1.5 sodium channel protein in a dose-dependent manner .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound promotes the differentiation of ESCs into cardiomyocytes, leading to the formation of beating cardiomyocytes . It also enhances the expression of cardiac marker genes such as ANF and NKX2-5 in C2C12 cells . Furthermore, this compound increases the expression of cardiac-specific proteins, thereby supporting cardiac function and repair .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Wnt/beta-catenin signaling pathway. The compound binds to specific receptors and activates the pathway, leading to the upregulation of cardiac transcription factors and genes . This activation results in the differentiation of ESCs into cardiomyocytes and the expression of cardiac-specific proteins . Additionally, this compound modulates the expression of genes involved in cardiac development and function, further supporting its cardiomyogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C for up to three years in powder form and at -80°C for up to two years in solution . Over time, this compound continues to promote the differentiation of ESCs into cardiomyocytes, with significant increases in cardiac marker expression observed after seven days of treatment . Long-term studies have shown that the compound maintains its cardiomyogenic effects, supporting sustained cardiac function and repair .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively promotes cardiomyogenesis without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including potential disruptions in cardiac function and cellular metabolism . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to cardiac development and function. The compound interacts with enzymes and cofactors that regulate the differentiation of ESCs into cardiomyocytes . It also influences metabolic flux and metabolite levels, supporting the production of cardiac-specific proteins and enhancing cardiac function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s cell-permeable nature allows it to efficiently enter cells and reach its target sites . This compound’s localization and accumulation within cardiac tissues support its cardiomyogenic effects and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound effectively interacts with its target biomolecules, supporting its role in cardiomyogenesis and cardiac repair .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cardiogenol C hydrochloride involves the reaction of 4-methoxyaniline with 2-chloro-4,6-diaminopyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-chloroethanol to yield Cardiogenol C. The final step involves the addition of hydrochloric acid to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Cardiogenol C hydrochloride primarily undergoes substitution reactions due to the presence of reactive amino and hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different scientific applications .

Scientific Research Applications

Cardiogenol C hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Cardiogenol C hydrochloride is unique due to its high potency and specificity in inducing cardiac differentiation. Its ability to act on already lineage-committed progenitor cell types with a limited degree of plasticity sets it apart from other similar compounds .

Properties

IUPAC Name

2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAHYSZVJLHCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671225-39-1
Record name Cardiogenol C hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cardiogenol C hydrochloride
Reactant of Route 2
Reactant of Route 2
Cardiogenol C hydrochloride
Reactant of Route 3
Reactant of Route 3
Cardiogenol C hydrochloride
Reactant of Route 4
Reactant of Route 4
Cardiogenol C hydrochloride
Reactant of Route 5
Reactant of Route 5
Cardiogenol C hydrochloride
Reactant of Route 6
Cardiogenol C hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.